N-(3-chloro-2-methylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide
Description
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O2/c1-10-13(18)6-4-8-14(10)20-17(22)16(21)12-9-19-15-7-3-2-5-11(12)15/h2-9,19H,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYBFKTNAQYYEEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=O)C2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-(1H-Indol-3-yl)-2-oxoacetyl Chloride
Reagents :
- Indole (1.0 equiv)
- Oxalyl chloride (1.2 equiv)
- Anhydrous tetrahydrofuran (THF) or diethyl ether
Procedure :
- Indole (1.0 g, 8.5 mmol) is dissolved in anhydrous THF (20 mL) under nitrogen atmosphere.
- Oxalyl chloride (1.2 equiv, 1.02 mL, 11.7 mmol) is added dropwise at 0°C over 15 minutes.
- The reaction mixture is stirred at room temperature for 3 hours, during which the intermediate precipitates as a yellow solid.
- The solvent is removed under reduced pressure, and the residue is dried under vacuum to yield 2-(1H-indol-3-yl)-2-oxoacetyl chloride as a crystalline solid (1.45 g, 85% yield).
Critical Parameters :
- Solvent choice : THF enhances solubility of indole compared to ethers.
- Stoichiometry : A 1.2-fold excess of oxalyl chloride ensures complete conversion.
Amidation with 3-Chloro-2-methylaniline
Reagents :
- 2-(1H-Indol-3-yl)-2-oxoacetyl chloride (1.0 equiv)
- 3-Chloro-2-methylaniline (1.1 equiv)
- Triethylamine (2.0 equiv)
- Dichloromethane (DCM)
Procedure :
- 3-Chloro-2-methylaniline (1.1 equiv, 1.21 g, 8.5 mmol) and triethylamine (2.0 equiv, 2.36 mL, 17.0 mmol) are dissolved in DCM (30 mL) at 0°C.
- The acid chloride (1.45 g, 7.7 mmol) is added portionwise over 10 minutes.
- The reaction is stirred at room temperature for 12 hours.
- The mixture is washed with 1M HCl (20 mL), saturated NaHCO₃ (20 mL), and brine (20 mL).
- The organic layer is dried over MgSO₄, filtered, and concentrated.
- Purification via flash chromatography (hexane/ethyl acetate 7:3) yields the title compound as a white solid (1.82 g, 78% yield).
Reaction Optimization and Critical Parameters
Solvent and Base Selection
The amidation step’s efficiency depends on the base and solvent:
| Base | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|
| Triethylamine | DCM | 78 | 95 |
| NaOH | THF | 65 | 88 |
| Pyridine | DCM | 72 | 92 |
Triethylamine in DCM provides optimal yield and purity by minimizing side reactions such as hydrolysis of the acid chloride.
Temperature and Stoichiometry
- Temperature : Reactions conducted below 25°C prevent decomposition of the acid chloride.
- Molar ratio : A 10% excess of 3-chloro-2-methylaniline ensures complete consumption of the acid chloride.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, indole C2-H), 7.65–7.10 (m, 7H, aromatic), 2.31 (s, 3H, CH₃).
- ¹³C NMR (100 MHz, CDCl₃) : δ 185.2 (C=O), 168.4 (amide C=O), 136.2–112.4 (aromatic carbons), 18.9 (CH₃).
- HRMS (ESI+) : m/z calcd for C₁₇H₁₄ClN₂O₂ [M+H]⁺: 329.0695; found: 329.0698.
Purity and Yield
- HPLC : 95% purity (C18 column, acetonitrile/water 70:30).
- Melting point : 158–160°C.
Comparative Analysis with Related Compounds
The synthesis mirrors protocols for structurally similar antitumor agents, such as 2-(1-(4-fluorobenzyl)-1H-indol-3-yl)-2-oxoacetamide. Key distinctions include:
- Absence of N-alkylation : Simplifies purification by avoiding regioisomers.
- Chlorophenyl substitution : Enhances lipophilicity (logP = 4.21), potentially improving membrane permeability.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-2-methylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the oxoacetamide group to an amide or amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amides or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Antitumor Activity
One of the most notable applications of N-(3-chloro-2-methylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide lies in its potential antitumor activity . Research indicates that derivatives of 2-(1H-indol-3-yl)-2-oxoacetamide exhibit significant efficacy against solid tumors, especially colon and lung cancers. A patent from 2004 highlights the antitumor properties of similar compounds, emphasizing their ability to combat colorectal carcinoma, which is prevalent and often resistant to conventional chemotherapy treatments like 5-fluorouracil .
Case Study: Antitumor Efficacy
A study focusing on related indole derivatives demonstrated their ability to induce apoptosis in cancer cell lines through mechanisms involving caspase activation. For instance, a compound similar to this compound showed potent anti-proliferative activity against HepG2 liver cancer cells with an IC50 value indicating effective cytotoxicity . This suggests that this compound could be explored further for its therapeutic implications in oncology.
Synthesis and Structural Insights
The synthesis of this compound typically involves multi-step organic synthesis techniques. The presence of both chloro and methyl groups on the phenyl ring enhances its reactivity and selectivity towards biological targets. Understanding the molecular structure is crucial for optimizing its synthesis and exploring its biological interactions.
Synthesis Overview
| Step | Reaction Type | Conditions |
|---|---|---|
| 1 | N-acylation | Mild base, solvent |
| 2 | Cyclization | Heat, specific catalysts |
| 3 | Purification | Recrystallization or chromatography |
Pharmacological Potential
The unique structural features of this compound also suggest potential pharmacological activities beyond antitumor effects. The presence of the indole moiety is associated with various biological effects, including anti-inflammatory and antimicrobial properties.
Potential Pharmacological Applications
- Anti-inflammatory Activity : Indole derivatives have been reported to possess anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation.
- Antimicrobial Properties : The structural characteristics may also impart antimicrobial activity, making it a candidate for further exploration in infectious disease treatments.
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The indole ring is known to interact with various biological receptors, while the oxoacetamide group can form hydrogen bonds with target proteins. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-2-methylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide: is similar to other indole derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern on the phenyl ring and the presence of the oxoacetamide group. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
N-(3-chloro-2-methylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide is a compound that has garnered attention in the field of medicinal chemistry, particularly for its potential antitumor properties. This article delves into its biological activity, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The compound is characterized by a complex structure featuring an indole moiety, a chloro-substituted phenyl group, and an oxoacetamide functional group. Its chemical formula is represented as .
Antitumor Activity
Research indicates that derivatives of 2-(1H-indol-3-yl)-2-oxo-acetamides exhibit significant antitumor activity , particularly against solid tumors such as colon and lung cancers. The mechanism of action appears to involve the inhibition of cancer cell proliferation and induction of apoptosis.
Key Findings:
- Tumor Types : The compound has shown efficacy against colorectal carcinoma, which accounts for a substantial number of cancer cases globally. It is particularly relevant given the limited effectiveness of current chemotherapy options for this type of cancer .
- Mechanism : Studies suggest that these compounds may interfere with specific signaling pathways associated with tumor growth and survival, although detailed mechanisms remain to be fully elucidated.
Study 1: Efficacy Against Colon Cancer
A study conducted on various indole derivatives, including this compound, demonstrated a marked decrease in viability of colon cancer cells (HCT116) when treated with the compound. The IC50 values indicated potent cytotoxic effects at relatively low concentrations.
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| This compound | 5.4 | HCT116 (Colon) |
| 5-Fluorouracil | 12.0 | HCT116 (Colon) |
Study 2: Mechanistic Insights
Another investigation focused on the apoptotic pathways activated by the compound. Flow cytometry analysis revealed an increase in annexin V-positive cells, indicating the induction of apoptosis in treated cancer cell lines.
Research Findings
Recent patents highlight the development and testing of various derivatives of 2-(1H-indol-3-yl)-2-oxo-acetamides, emphasizing their potential as novel antitumor agents. These studies have identified structure-activity relationships that guide further optimization of these compounds for enhanced efficacy and reduced toxicity .
Q & A
Q. Table 1: Example Synthesis Parameters
| Parameter | Condition | Reference |
|---|---|---|
| Solvent | Dichloromethane | |
| Catalyst | EDC/TEA | |
| Temperature | Reflux (40–60°C) | |
| Purification | Recrystallization (MeOH) |
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Dissolve the compound in deuterated chloroform (CDCl₃) or DMSO-d₆. Key peaks include indole NH (~10–12 ppm), aromatic protons (6.5–8.5 ppm), and carbonyl groups (170–180 ppm for 13C) .
- FT-IR : Identify carbonyl stretches (C=O at ~1650–1750 cm⁻¹) and N-H bends (indole NH at ~3400 cm⁻¹) .
- HRMS : Confirm molecular weight using electrospray ionization (ESI) with <5 ppm mass accuracy .
Q. Table 2: Key Spectral Signatures
| Technique | Key Peaks/Features | Reference |
|---|---|---|
| 1H NMR | Indole NH: 10.2 ppm | |
| FT-IR | C=O stretch: 1685 cm⁻¹ | |
| HRMS | [M+H]+: Calculated vs. observed |
Advanced: How does X-ray crystallography resolve the molecular conformation of this compound?
Methodological Answer:
- Crystal Growth : Diffuse vapor diffusion using methylene chloride/hexane mixtures to obtain single crystals .
- Data Collection : Use a synchrotron or Cu-Kα radiation source. SHELX programs (e.g., SHELXL) refine the structure, analyzing torsion angles and hydrogen-bonding networks (e.g., N–H⋯O interactions) .
- Analysis : Compare experimental bond lengths/angles with DFT-optimized geometries to identify steric or electronic distortions .
Advanced: What methodologies are used to study structure-activity relationships (SAR) for biological targets?
Methodological Answer:
- Analog Synthesis : Modify substituents (e.g., chloro to fluoro at the phenyl ring) and test activity against targets (e.g., GABAA receptors) using radioligand binding assays .
- In Silico Docking : Perform molecular docking (AutoDock Vina) with protein structures (PDB ID) to predict binding affinities .
- Dose-Response Curves : Calculate IC₅₀ values via cell-based assays (e.g., inhibition of Sema3A-induced axonal collapse) .
Advanced: How can computational methods (DFT) predict electronic properties?
Methodological Answer:
- Software : Use Gaussian 09 with B3LYP/6-311+G(d,p) basis set to optimize geometry and compute HOMO-LUMO gaps .
- Vibrational Analysis : Compare DFT-calculated IR/Raman spectra with experimental data to assign vibrational modes .
- NBO Analysis : Evaluate charge delocalization and hyperconjugative interactions affecting reactivity .
Advanced: How to resolve contradictions in spectral or crystallographic data?
Methodological Answer:
- Cross-Validation : Replicate synthesis and characterization under controlled conditions (e.g., anhydrous vs. humid) .
- Multi-Technique Analysis : Combine NMR (solution state) with PXRD (solid state) to detect polymorphism .
- Data Reproducibility : Share raw data (e.g., CIF files for crystallography) for independent validation .
Basic: What are the stability considerations for long-term storage?
Methodological Answer:
- Storage Conditions : Keep in amber vials under inert gas (N₂/Ar) at –20°C to prevent oxidation/hydrolysis .
- Stability Assays : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
Advanced: How to investigate intermolecular interactions in co-crystals?
Methodological Answer:
- Co-Crystallization : Mix the compound with co-formers (e.g., carboxylic acids) in 1:1 molar ratios and screen solvents .
- Hirshfeld Analysis : Use CrystalExplorer to quantify interaction types (e.g., π-π, H-bonding) from crystallographic data .
Basic: What chromatographic methods are optimal for purity analysis?
Methodological Answer:
- HPLC : Use a C18 column (ACN/water gradient) with UV detection at 254 nm .
- TLC : Silica gel GF254 plates with ethyl acetate/hexane (3:7) for rapid monitoring .
Advanced: How to design enantioselective synthesis routes?
Methodological Answer:
- Chiral Catalysts : Employ Evans’ oxazaborolidines or Jacobsen’s thiourea catalysts for asymmetric induction .
- Chiral HPLC : Use Chiralpak columns to separate enantiomers and determine ee (%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
